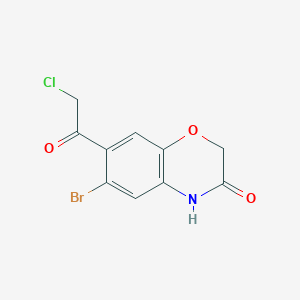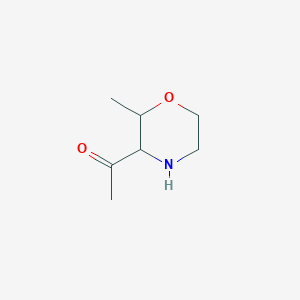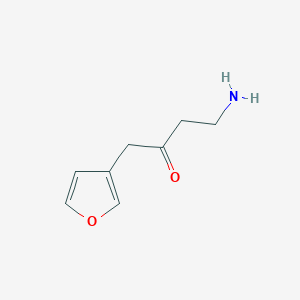
4-Amino-1-(furan-3-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(furan-3-yl)butan-2-one is an organic compound with the molecular formula C8H11NO2 It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(furan-3-yl)butan-2-one can be achieved through multi-component reactions involving aromatic amines, aldehydes, and acetylenic esters. One-pot synthesis methods are often employed to streamline the process and improve yields. For instance, a multi-component condensation reaction involving 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines can be used . The reaction is typically carried out under reflux conditions in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of efficient catalysts, such as HY Zeolite nano-powder, can enhance the reaction efficiency and yield . The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-(furan-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
4-Amino-1-(furan-3-yl)butan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antibacterial and antiviral properties. It is used in the synthesis of novel therapeutic agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Amino-1-(furan-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial enzymes or interfere with viral replication processes. Molecular docking studies have shown that it can bind to key proteins, disrupting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic Acid: Another furan derivative with antibacterial properties.
5-Nitrofuran-2-yl Derivatives: Known for their antimicrobial activity.
Uniqueness
4-Amino-1-(furan-3-yl)butan-2-one is unique due to its specific structural features, such as the presence of both an amino group and a furan ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4-amino-1-(furan-3-yl)butan-2-one |
InChI |
InChI=1S/C8H11NO2/c9-3-1-8(10)5-7-2-4-11-6-7/h2,4,6H,1,3,5,9H2 |
Clé InChI |
FWRYWLHFPGUHIN-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1CC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


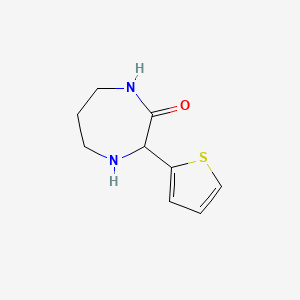

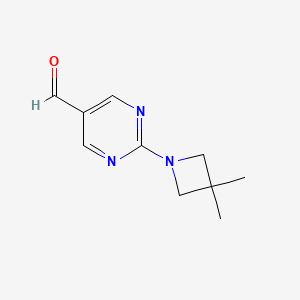
![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
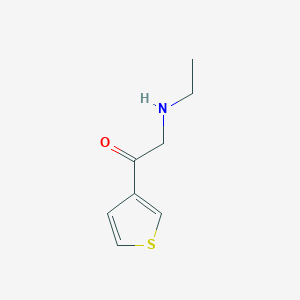
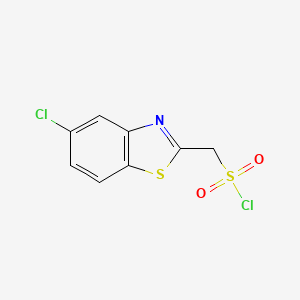
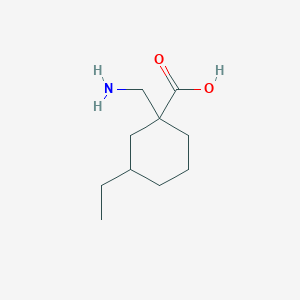

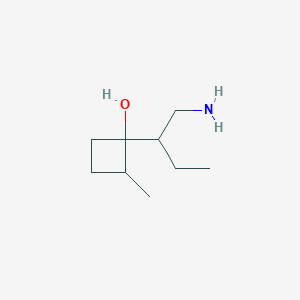
methanol](/img/structure/B13172399.png)

